2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid
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Overview
Description
2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid is an organic compound with the molecular formula C7H4BrF2NO3 This compound is characterized by the presence of a bromopyridine moiety linked to a difluoroacetic acid group through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid typically involves the reaction of 6-bromopyridin-3-ol with difluoroacetic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the etherification reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Solvents: Polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO) are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions would produce various aryl or alkyl-substituted products .
Scientific Research Applications
2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The bromopyridine moiety can bind to active sites or allosteric sites on proteins, modulating their activity. The difluoroacetic acid group can enhance the compound’s binding affinity and specificity through hydrogen bonding and electrostatic interactions .
Comparison with Similar Compounds
Similar Compounds
6-Bromopyridin-2-ylmethanol: Similar in structure but with a hydroxymethyl group instead of the difluoroacetic acid group.
3-Bromopyridine: Lacks the ether linkage and difluoroacetic acid group, making it less versatile in certain reactions
Uniqueness
2-((6-Bromopyridin-3-yl)oxy)-2,2-difluoroacetic acid is unique due to the presence of both the bromopyridine and difluoroacetic acid moieties. This combination allows for a wide range of chemical reactions and interactions with biological targets, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
2-(6-bromopyridin-3-yl)oxy-2,2-difluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2NO3/c8-5-2-1-4(3-11-5)14-7(9,10)6(12)13/h1-3H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSLFANQCZGCFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(=O)O)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.01 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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